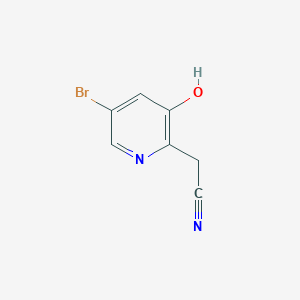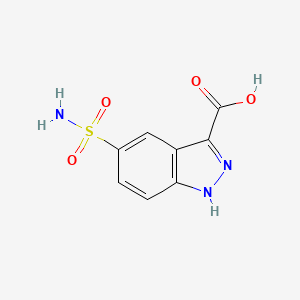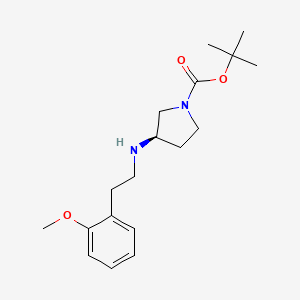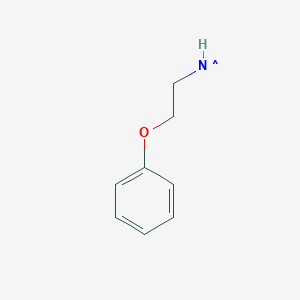
2-(5-Bromo-3-hydroxypyridin-2-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Bromo-3-hydroxypyridin-2-yl)acetonitrile is an organic compound with the molecular formula C7H5BrN2O. It is a pale-yellow to brown solid that is used in various chemical syntheses. This compound is known for its reactivity and versatility in organic synthesis, making it a valuable intermediate in the production of pharmaceuticals and other fine chemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-3-hydroxypyridin-2-yl)acetonitrile typically involves the bromination of 3-hydroxypyridine followed by a nucleophilic substitution reaction with acetonitrile. The process can be summarized as follows:
Bromination: 3-hydroxypyridine is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature to yield 5-bromo-3-hydroxypyridine.
Nucleophilic Substitution: The brominated product is then reacted with acetonitrile in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Bromo-3-hydroxypyridin-2-yl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or ammonia (NH3) are used in polar solvents
Major Products Formed
Oxidation: 2-(5-Bromo-3-oxopyridin-2-yl)acetonitrile.
Reduction: 2-(5-Bromo-3-hydroxypyridin-2-yl)ethylamine.
Substitution: 2-(5-Amino-3-hydroxypyridin-2-yl)acetonitrile
Aplicaciones Científicas De Investigación
2-(5-Bromo-3-hydroxypyridin-2-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mecanismo De Acción
The mechanism of action of 2-(5-Bromo-3-hydroxypyridin-2-yl)acetonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
2-(5-Bromopyridin-2-yl)acetonitrile: Similar structure but lacks the hydroxyl group, resulting in different reactivity and applications.
5-Bromopyridine-3-boronic acid: Contains a boronic acid group instead of a nitrile, used in cross-coupling reactions
Uniqueness
2-(5-Bromo-3-hydroxypyridin-2-yl)acetonitrile is unique due to the presence of both a bromine atom and a hydroxyl group on the pyridine ring. This combination allows for diverse chemical reactivity and makes it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C7H5BrN2O |
|---|---|
Peso molecular |
213.03 g/mol |
Nombre IUPAC |
2-(5-bromo-3-hydroxypyridin-2-yl)acetonitrile |
InChI |
InChI=1S/C7H5BrN2O/c8-5-3-7(11)6(1-2-9)10-4-5/h3-4,11H,1H2 |
Clave InChI |
MMKYHKAMHMNWRV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1O)CC#N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl5-fluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13029443.png)
![4-Bromo-3-methylbenzo[d]isothiazole](/img/structure/B13029452.png)
![Methyl 2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13029461.png)





![7-Bromo-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13029499.png)

![3-Bromo-5-methoxy-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine](/img/structure/B13029513.png)


